molecular formula C14H12O3S B1324108 3-(4-Carboethoxybenzoyl)thiophene CAS No. 896618-52-3

3-(4-Carboethoxybenzoyl)thiophene

Cat. No.: B1324108
CAS No.: 896618-52-3
M. Wt: 260.31 g/mol
InChI Key: XVEQJROCOWLIKA-UHFFFAOYSA-N
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Description

3-(4-Carboethoxybenzoyl)thiophene is a chemical compound with the molecular formula C14H12O3S . It has a molecular weight of 260.31 and 261.32 . The IUPAC name for this compound is ethyl 4-(3-thienylcarbonyl)benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12O3S/c1-2-17-14(16)11-5-3-10(4-6-11)13(15)12-7-8-18-9-12/h3-9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Pyrolysis Mechanism Study

3-(4-Carboethoxybenzoyl)thiophene, as a thiophene derivative, is closely related to the study of the pyrolysis mechanisms of similar compounds. For example, Li et al. (2021) investigated the pyrolysis of 3-ethynylebenzo[b]thiophene (3-EBT), which is a significant intermediate in the pyrolysis of thiophenes, using density function theory. The study provided insights into the α-carbene formation and decomposition pathways, which are crucial for understanding the pyrolysis of thiophene derivatives like this compound (Li et al., 2021).

Synthesis and Characterization of Novel Compounds

In the field of chemistry, thiophene-containing compounds are synthesized for their varied biological activities. For instance, Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with reported antimicrobial and antifungal activities. This kind of research is relevant for understanding the applications of this compound in synthesizing new compounds with potential biological activities (Mabkhot et al., 2017).

Fluorescent Properties

Thiophene derivatives are also studied for their fluorescent properties, which are significant in various scientific applications. Coelho et al. (2015) synthesized and characterized fluorescent nitrobenzoyl polythiophenes, showcasing the potential of thiophene derivatives in fluorescence-based applications (Coelho et al., 2015).

Surface Functionalization of Nanocrystals

The application of thiophene derivatives extends to nanotechnology as well. Querner et al. (2006) provided a synthetic scheme for oligo- and polythiophenes containing carbodithioate group, used for the surface functionalization of various semiconductor and metal nanoparticles. This research indicates the potential use of this compound in similar applications (Querner et al., 2006).

Antimicrobial and Antioxidant Studies

Thiophene derivatives are also synthesized for their antimicrobial and antioxidant activities. For example, Raghavendra et al. (2016) synthesized new compounds with thiophene moieties and evaluated their antimicrobial and antioxidant activities. This suggests potential research directions for this compound in similar fields (Raghavendra et al., 2016).

Mechanism of Action

Thiophene-based compounds, like 3-(4-Carboethoxybenzoyl)thiophene, are known for their anti-inflammatory properties . They interact with receptors, especially against cyclooxygenase (COX) and lipoxygenase (LOX) .

Safety and Hazards

The safety data sheet for 3-(4-Carboethoxybenzoyl)thiophene can be found at the provided link . It’s important to handle this compound with care, as it may pose certain hazards.

Future Directions

Thiophene-based compounds are privileged structures for the design and discovery of novel anti-inflammatory agents . They have important structural characteristics and show promise in the field of medicinal chemistry .

Properties

IUPAC Name

ethyl 4-(thiophene-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-10(4-6-11)13(15)12-7-8-18-9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEQJROCOWLIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641832
Record name Ethyl 4-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896618-52-3
Record name Ethyl 4-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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